Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)

Silanol, (1,1-dimethylethyl)diphenyl- structure
93547-88-7 structure
Nombre del producto:Silanol, (1,1-dimethylethyl)diphenyl-
Número CAS:93547-88-7
MF:C16H20OSi
Megavatios:256.414905548096
CID:752660
PubChem ID:608071

Silanol, (1,1-dimethylethyl)diphenyl- Propiedades químicas y físicas

Nombre e identificación

    • Silanol, (1,1-dimethylethyl)diphenyl-
    • t-BUTYLDIPHENYLSILANOL
    • tert-butyl-hydroxy-diphenylsilane
    • 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
    • Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
    • tert-Butyldiphenylsilanol
    • DTXSID40345922
    • F87603
    • tert-Butyl(diphenyl)silanol #
    • t-butyldiphenylsilyl mono-alcohol
    • 93547-88-7
    • CS-0458752
    • Diphenyl-t-Butylsilanol
    • SCHEMBL152027
    • t-Butyl-diphenyl-silanol
    • TBDPSOH
    • Renchi: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
    • Clave inchi: UNAYGNMKNYRIHL-UHFFFAOYSA-N
    • Sonrisas: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 256.128341792g/mol
  • Masa isotópica única: 256.128341792g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 239
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2Ų

Silanol, (1,1-dimethylethyl)diphenyl- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1078315-5g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 95%
5g
$225 2022-11-02
eNovation Chemicals LLC
Y1078315-25g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 95%
25g
$595 2022-11-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529419-5g
Tert-butyldiphenylsilanol
93547-88-7 98%
5g
¥1335.00 2024-04-24
A2B Chem LLC
AC99393-1g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
1g
$35.00 2024-07-18
A2B Chem LLC
AC99393-25g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
25g
$423.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529419-25g
Tert-butyldiphenylsilanol
93547-88-7 98%
25g
¥4023.00 2024-04-24
1PlusChem
1P006FMP-1g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
1g
$35.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529419-1g
Tert-butyldiphenylsilanol
93547-88-7 98%
1g
¥331.00 2024-04-24
A2B Chem LLC
AC99393-5g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
5g
$120.00 2024-07-18

Silanol, (1,1-dimethylethyl)diphenyl- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ;  14 h, rt
Referencia
Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/Ketones
Luo, Nianhua; Liao, Jianhua ; Ouyang, Lu; Wen, Huiling; Zhong, Yuhong; et al, Organometallics, 2020, 39(1), 165-171

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water ;  24 h, rt
Referencia
A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion Batteries
Zhao, Ziqiang ; Das, Saikat; Xing, Guolong ; Fayon, Pierre; Heasman, Patrick; et al, Angewandte Chemie, 2018, 57(37), 11952-11956

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile ,  Water ;  36 - 48 h, rt
Referencia
Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Gold Solvents: Acetone ;  480 min, 1 atm, 30 °C
Referencia
O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanols
Urayama, Teppei; Mitsudome, Takato; Maeno, Zen; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry Letters, 2015, 44(8), 1062-1064

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ;  12 h, rt
Referencia
Metal-free visible-light-mediated aerobic oxidation of silanes to silanols
Wang, Jing; Li, Bin; Liu, Li-Chuan; Jiang, Chenran; He, Tao; et al, Science China: Chemistry, 2018, 61(12), 1594-1599

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ;  24 h, 100 °C
Referencia
Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic Molecules
Miura, Hiroki ; Kameyama, Shutaro; Komori, Daiki; Shishido, Tetsuya, Journal of the American Chemical Society, 2019, 141(4), 1636-1645

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Methanol ,  Water
Referencia
The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOH
Lickiss, Paul D.; Stubbs, Katharine M., Journal of Organometallic Chemistry, 1991, 421(2-3), 171-4

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ;  1.5 h, 1 atm, rt
Referencia
Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanes
Igarashi, Masayasu; Matsumoto, Tomohiro; Sato, Kazuhiko; Ando, Wataru; Shimada, Shigeru, Chemistry Letters, 2014, 43(4), 429-431

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: Dimethyl sulfoxide
Referencia
Base promoted preparation of alkenylsilanols from allylsilanes
Akiyama, Takahiko; Imazeki, Shigeaki, Chemistry Letters, 1997, (10), 1077-1078

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water ;  24 h, rt
Referencia
Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and Alkoxysilanes
Zhu, Jiefeng; Chen, Shuyou; He, Chuan, Journal of the American Chemical Society, 2021, 143(14), 5301-5307

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 h, rt
1.2 Solvents: Water ;  rt
Referencia
Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat A
Zhuo, Chun-Xiang; Fuerstner, Alois, Journal of the American Chemical Society, 2018, 140(33), 10514-10523

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagents
Sieburth, Scott M.; Mu, Weilin, Journal of Organic Chemistry, 1993, 58(26), 7584-6

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Water ;  rt; 45 min, rt
Referencia
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids
Braddock, D. Christopher ; Rowley, Ben C. ; Lickiss, Paul D. ; Fussell, Steven J.; Qamar, Rabia; et al, Journal of Organic Chemistry, 2023, 88(14), 9853-9869

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
Referencia
Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized Organosilanols
Li, Song; Li, Haibei; Tung, Chen-Ho ; Liu, Lei, ACS Catalysis, 2022, 12(15), 9143-9152

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  5 h, rt
Referencia
Towards Multi-generation Assemblies with Tetraphenylmethane Subunits
Li, Xuehe; Gibb, Bruce C., Supramolecular Chemistry, 2003, 15(7-8), 495-503

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Referencia
Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2
Tanaka, Shinji; Kitamura, Masato, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water
Referencia
A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handle
Mullen, Daniel G.; Barany, George, Journal of Organic Chemistry, 1988, 53(22), 5240-8

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water ;  24 h, rt
Referencia
Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof
, China, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ;  30 min
Referencia
Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1)
Tanaka, Shinji; Kitamura, Masato, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Métodos de producción 20

Condiciones de reacción
Referencia
An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen Products
Lemieux, Rene M.; Devine, Paul N.; Mechelke, Mark F.; Meyers, A. I., Journal of Organic Chemistry, 1999, 64(10), 3585-3591

Silanol, (1,1-dimethylethyl)diphenyl- Raw materials

Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products

Silanol, (1,1-dimethylethyl)diphenyl- Literatura relevante

Proveedores recomendados
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.